6-Bromo-5-chlorobenzo[d]thiazole
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Overview
Description
6-Bromo-5-chlorobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chlorobenzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with brominating agents. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
Scientific Research Applications
6-Bromo-5-chlorobenzo[d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain biological pathways.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit quorum sensing in bacteria, which is a communication mechanism used by bacteria to coordinate their behavior. By inhibiting quorum sensing, this compound can prevent the formation of biofilms and reduce bacterial virulence. Additionally, the compound may interact with various enzymes and receptors in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
6-Bromo-5-chlorobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:
5-Chlorobenzo[d]thiazole: Lacks the bromine atom and may have different biological activities.
6-Bromo-2-aminobenzo[d]thiazole: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
2-Phenylbenzo[d]thiazole: Contains a phenyl group, which significantly alters its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C7H3BrClNS |
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Molecular Weight |
248.53 g/mol |
IUPAC Name |
6-bromo-5-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H |
InChI Key |
LEGIWHFXBBQXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)SC=N2 |
Origin of Product |
United States |
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